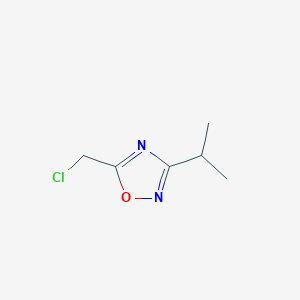

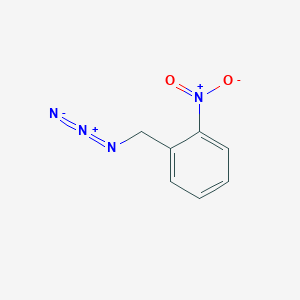

![molecular formula C14H10BrClO B1282821 2-溴-1-[4-(4-氯苯基)苯基]乙酮 CAS No. 613-34-3](/img/structure/B1282821.png)

2-溴-1-[4-(4-氯苯基)苯基]乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

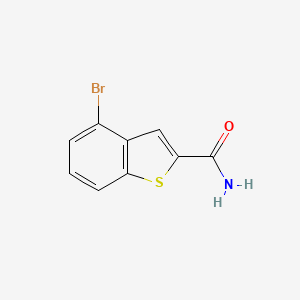

2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone is a chemical compound that is part of a broader class of organic compounds known as haloalkylbenzophenones. These compounds are characterized by the presence of halogen atoms (such as bromine and chlorine) attached to an alkyl group that is further connected to a benzophenone moiety. The structure of this compound suggests potential reactivity due to the presence of both electrophilic and nucleophilic centers, which can be exploited in various chemical reactions to synthesize complex molecules, including polycyclic aromatic hydrocarbons and heterocycles 910.

Synthesis Analysis

The synthesis of haloalkylbenzophenones and related compounds often involves multi-step procedures that may include halogenation, acylation, and catalytic coupling reactions. For instance, the synthesis of enantiomerically pure diarylethanes can be achieved through a 7-step procedure starting from related benzophenone derivatives, with key steps including resolution by crystallization and absolute configuration determination by X-ray diffraction . Similarly, the synthesis of naphthalene derivatives from 2-(bromomethyl)benzophenone involves heating with dienophiles, suggesting a mechanism involving isobenzofuran intermediates . Moreover, the synthesis of 2-bromo-1-(3,4-dimethylphenyl)ethanone and its conversion to thiazole derivatives demonstrates the versatility of haloalkylbenzophenones in generating a variety of functionalized compounds9.

Molecular Structure Analysis

The molecular structure of 2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone and related compounds can be elucidated using spectroscopic methods such as NMR and IR, as well as single-crystal X-ray diffraction . These techniques allow for the determination of the spatial arrangement of atoms within the molecule and the identification of functional groups. The presence of halogen atoms and the ketone group within the molecule can influence its reactivity and the types of chemical transformations it can undergo.

Chemical Reactions Analysis

Compounds like 2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone can participate in a variety of chemical reactions. For example, they can be used in cascade reactions catalyzed by palladium complexes to form polycyclic aromatic hydrocarbons . They can also undergo condensation reactions with different reagents to form thiazole derivatives and other heterocycles910. The presence of halogen substituents makes these compounds suitable for nucleophilic substitution reactions, which can lead to the generation of isobenzofurans and their subsequent transformation into other aromatic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of haloalkylbenzophenones, such as melting point, boiling point, density, and refractive index, can be measured to characterize these compounds further . These properties are essential for the identification, purification, and application of these compounds in various chemical processes. The electronic properties, such as HOMO-LUMO analysis, can also be studied to understand the compound's reactivity and potential as an intermediate in organic synthesis .

科学研究应用

2-溴-1-[4-(4-氯苯基)苯基]乙酮的科学研究应用

合成和化学性质

合成和抗焦虑活性:一项研究详细介绍了一个与2-溴-1-[4-(4-氯苯基)苯基]乙酮结构相关的化合物类的两步合成过程,重点关注它们潜在的抗焦虑活性。该研究强调了该化合物分子框架的多功能性,可用于合成具有抗焦虑性能的衍生物(Liszkiewicz et al., 2006)。

对映纯衍生物合成:研究讨论了一个7步合成程序,用于创建与2-溴-1-[4-(4-氯苯基)苯基]乙酮密切相关的化合物的对映纯衍生物。该研究突出了合成的可扩展性及其生产高纯度对映体的潜力(Zhang et al., 2014)。

选择性α-单溴化:研究了一种对各种烷基芳基酮进行选择性α-单溴化的方法,包括2-溴-1-[4-(4-氯苯基)苯基]乙酮的衍生物。该研究强调了该方法的效率和区域选择性,为合成α-溴代烷基芳基酮提供了一种有前途的方法(Ying, 2011)。

生物学和药理学潜力

抗炎活性:一项研究计划合成并评估一系列2-溴-1-[4-(4-氯苯基)苯基]乙酮衍生物的抗炎活性。结果表明,一些衍生物表现出显著的抗炎效果,为新型抗炎药物的开发提供了潜在途径(Karande & Rathi, 2017)。

分子对接和抗癌潜力:该化合物是一项进行分子对接和结构观察的研究的一部分,暗示2-溴-1-[4-(4-氯苯基)苯基]乙酮的衍生物可能对与癌症相关的某些蛋白质表现出抑制活性,暗示其在抗癌疗法中的潜在用途(ShanaParveen et al., 2016)。

抗菌活性:从2-溴-1-[4-(4-氯苯基)苯基]乙酮衍生的一种新型席夫碱表现出广谱抗菌活性,对各种细菌和真菌菌株具有显著的抗体外抗肿瘤活性,对肝癌和乳腺癌细胞系也有显著的体外抗肿瘤活性(Ramadan et al., 2014)。

属性

IUPAC Name |

2-bromo-1-[4-(4-chlorophenyl)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClO/c15-9-14(17)12-3-1-10(2-4-12)11-5-7-13(16)8-6-11/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZSDYKJTTXNDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50543134 |

Source

|

| Record name | 2-Bromo-1-(4'-chloro[1,1'-biphenyl]-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone | |

CAS RN |

613-34-3 |

Source

|

| Record name | 2-Bromo-1-(4′-chloro[1,1′-biphenyl]-4-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(4'-chloro[1,1'-biphenyl]-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

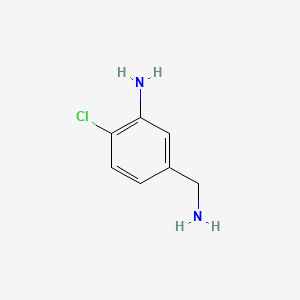

![4-[(6-Bromohexyl)oxy]benzonitrile](/img/structure/B1282740.png)

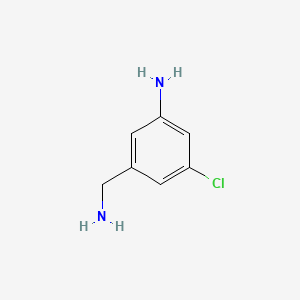

![4-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1282756.png)